4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830431
InChI: InChI=1S/C12H21N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h6,9-10,13H,4-5,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15830431

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name 4-(2-tert-butylpyrazol-3-yl)piperidine
Standard InChI InChI=1S/C12H21N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h6,9-10,13H,4-5,7-8H2,1-3H3
Standard InChI Key URISIILJOZMZDN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=CC=N1)C2CCNCC2

Introduction

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight207.32 g/molCalculated
XLogP3~2.1Estimated (analogous to )
Hydrogen Bond Donors1 (piperidine NH)Structural analysis
Hydrogen Bond Acceptors2 (pyrazole N)Structural analysis
Rotatable Bonds3 (tert-butyl, piperidine-pyrazole linkage)Computed

The tert-butyl group enhances lipophilicity (logP ~2.1), suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate. The piperidine NH provides weak basicity (predicted pKa ~10.5) .

Structural and Conformational Analysis

X-ray crystallography of related compounds reveals key insights:

  • Dihedral Angle: In tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the pyrazole and piperidine rings form a dihedral angle of 33.4° . Steric effects from the tert-butyl group in the target compound may increase this angle, reducing conjugation between rings.

  • Crystal Packing: Bulky substituents like tert-butyl often disrupt dense packing, leading to lower melting points compared to unsubstituted analogs .

Applications and Biological Relevance

Pharmaceutical Intermediates

Piperidine-pyrazole hybrids are explored for:

  • Kinase Inhibition: Pyrazole’s nitrogen atoms coordinate with ATP-binding sites in kinases .

  • CNS Agents: Piperidine’s amine group enhances blood-brain barrier penetration, useful in neuroactive compounds .

Agrochemical Uses

The tert-butyl group’s metabolic stability makes such compounds candidates for herbicides or fungicides .

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